molecular formula C22H18F2N6O3S B2931853 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 852154-28-0

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2931853
CAS RN: 852154-28-0
M. Wt: 484.48
InChI Key: RARLHPSRUXQXNR-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H18F2N6O3S and its molecular weight is 484.48. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related compounds have been analyzed to understand their molecular conformations and interactions. For instance, studies have found that compounds with similar structures exhibit a folded conformation around the thioacetamide bridge, indicating specific spatial arrangements that could influence their biological activity. The intramolecular hydrogen bonding within these molecules stabilizes their folded conformation, which is crucial for their interaction with biological targets (Subasri et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of pyrimidine-triazole derivatives has shown promising results. For example, a study on synthesized pyrimidine-triazole compounds revealed their effectiveness against various bacterial and fungal strains. The structures of these compounds were confirmed through spectroscopic techniques, and their antimicrobial efficacy was assessed in different organic solvents, suggesting potential applications in combating microbial infections (Majithiya & Bheshdadia, 2022).

Drug Likeness and Molecular Docking

A comprehensive quantum chemical insight into the molecular structure, drug likeness, and molecular docking of a novel anti-COVID-19 molecule closely related to the compound has been conducted. This study involved detailed analyses such as equilibrium geometry, vibrational assignments, and Hirshfeld surface analysis to explore the molecule's potential as an antiviral agent. The research concluded that the compound exhibits significant antiviral potency, supported by its strong binding energy against SARS-CoV-2 protease, indicating its potential utility in COVID-19 treatment strategies (Mary et al., 2020).

Synthesis and Structural Elucidation

Another aspect of research focuses on the synthesis and structural elucidation of compounds featuring the pyrimidine-triazole core. These studies involve the development of new synthesis methods, characterization of the produced compounds, and exploration of their biological activities. Such research lays the groundwork for the discovery of new drugs and materials with potential applications in various fields of medicine and technology (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N6O3S/c23-14-3-1-13(2-4-14)11-25-20(32)12-34-22-29-28-18(9-16-10-19(31)27-21(33)26-16)30(22)17-7-5-15(24)6-8-17/h1-8,10H,9,11-12H2,(H,25,32)(H2,26,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARLHPSRUXQXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

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